(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound “(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule with multiple hydroxyl groups and a cyclopenta[a]phenanthrene core. This compound is likely to be a derivative of a natural product or a synthetic analog with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common synthetic routes may involve:
Protection of hydroxyl groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) or acetyl groups.
Stereoselective reactions: Employing chiral catalysts or reagents to ensure the correct stereochemistry.
Coupling reactions: Using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) for ester or amide bond formation.
Industrial Production Methods
Industrial production of such compounds may involve:
Fermentation processes: If the compound is a natural product or its derivative.
Large-scale organic synthesis: Using optimized reaction conditions and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: Using reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).
Substitution: Using nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Alkyl halides, tosylates, or mesylates.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, esters, or amides.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Study of reaction mechanisms: Understanding the stereochemistry and reactivity of complex molecules.
Biology
Biological activity: Potential use as a drug or a lead compound in drug discovery.
Enzyme interactions: Studying interactions with enzymes or receptors.
Medicine
Therapeutic applications: Potential use in treating diseases or conditions.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound.
Industry
Material science: Use in the development of new materials or polymers.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of such a compound would involve:
Molecular targets: Binding to specific proteins, enzymes, or receptors.
Pathways involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Steroids: Compounds with a similar cyclopenta[a]phenanthrene core.
Glycosides: Compounds with multiple sugar moieties attached to a core structure.
Uniqueness
Structural complexity: The presence of multiple hydroxyl groups and stereocenters.
Biological activity: Unique interactions with biological targets.
Properties
Molecular Formula |
C48H82O19 |
---|---|
Molecular Weight |
963.2 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-14-47(7)30(22)23(52)16-29-45(5)17-24(53)40(44(3,4)28(45)12-15-46(29,47)6)66-43-39(36(59)33(56)27(20-51)64-43)65-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26+,27+,28-,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,45-,46+,47+,48-/m0/s1 |
InChI Key |
VENRSYBHHVDBDC-YETCIKTFSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |
Origin of Product |
United States |
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